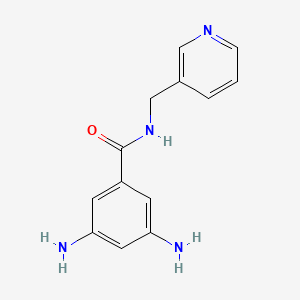

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide

描述

3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide (CAS: 1174642-69-3) is a pharmaceutical intermediate with a benzamide core substituted with two amino groups at the 3,5-positions and a pyridin-3-ylmethyl moiety at the N-position . Its synthesis typically involves a two-step process: (i) reaction of 3,5-dinitrobenzoyl chloride with pyridin-3-ylmethanamine to form a nitro intermediate, followed by (ii) catalytic hydrogenation or hydrazine-mediated reduction to yield the diamine . This compound has been utilized in synthesizing poly(amide-imide)s for biodegradable materials, where its pyridine group enhances polymer compatibility and mechanical properties .

属性

IUPAC Name |

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-11-4-10(5-12(15)6-11)13(18)17-8-9-2-1-3-16-7-9/h1-7H,8,14-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGLECMQARBFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-diaminobenzoic acid and pyridine-3-carboxaldehyde.

Condensation Reaction: The 3,5-diaminobenzoic acid is reacted with pyridine-3-carboxaldehyde in the presence of a suitable condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate Schiff base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3,5-diamino-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 3,5-dinitro-N-(pyridin-3-ylmethyl)benzamide.

Reduction: Formation of 3,5-diamino-N-(pyridin-3-ylmethyl)benzylamine.

Substitution: Formation of N-alkylated derivatives such as N-methyl-3,5-diamino-N-(pyridin-3-ylmethyl)benzamide.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have shown that derivatives of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. Its dual amino functionality may enhance interactions with enzymes involved in inflammatory responses.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, making it a candidate for developing new antimicrobial agents.

2. Biochemistry

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic effects.

- Binding Affinity Studies : Techniques such as surface plasmon resonance and isothermal titration calorimetry have been suggested for quantifying interactions between the compound and biological targets.

3. Materials Science

- Synthesis of Polymers : this compound can serve as a building block for synthesizing advanced materials like polyamides and conductive polymers. Its structural features allow for the development of materials with tailored properties.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that derivatives of compounds with similar structures exhibited significant inhibitory activity against various cancer cell lines. This suggests that this compound might possess similar properties.

- Enzyme Inhibition : Research on structurally related compounds showed effective inhibition of key enzymes involved in cancer and inflammatory pathways. Binding affinity and inhibition kinetics were assessed using biochemical assays.

作用机制

The mechanism of action of 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can interfere with cellular pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural homology with 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide, differing primarily in substituent groups, which significantly influence their physicochemical and functional properties.

3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide (PyMDA)

- Substituent : Pyridin-4-ylmethyl group.

- Synthesis : Analogous two-step nitro reduction method, starting with pyridin-4-ylmethanamine .

- Applications : Co-polyimide films with 4,4'-oxydianiline (ODA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), yielding materials with high thermal stability (>400°C) and mechanical robustness .

- Key Difference: The pyridine nitrogen's position (para vs.

3,5-Diamino-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 4d)

- Substituent : 3-(Trifluoromethyl)phenyl group.

- Applications : Glycogen synthase kinase-3β (GSK-3β) inhibition, showing cytotoxicity against HCT-116 colon cancer cells (IC50 = 8.3 μM) .

- Key Difference : The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability compared to the pyridine-containing analog, making it more potent in biological systems .

3,5-Diamino-N-(4-aminophenyl)benzamide (DABA)

- Substituent: 4-Aminophenyl group.

- Applications : Reverse osmosis (RO) membranes via interfacial polymerization with trimesoyl chloride (TMC), producing hydrophilic, thin, and smooth polyamide layers .

- Key Difference: The additional para-amino group in DABA increases hydrophilicity, enhancing water flux (up to 40 L/m²·h·bar) and antifouling performance compared to the pyridine-substituted derivative .

3,5-Diamino-N-(thiazol-2-yl)benzamide

- Substituent : Thiazol-2-yl heterocycle.

- Synthesis : Nitro reduction of 3,5-dinitro-N-(thiazol-2-yl)benzamide using hydrazine and iron oxide hydroxide .

- Applications: Optically active poly(amide-imide)s with amino acid-based diacids, exhibiting chiral recognition and thermal stability (decomposition >300°C) .

- Key Difference : The thiazole ring introduces hydrogen-bonding sites and π-π interactions, improving thermal stability but reducing solubility in polar solvents compared to pyridine-containing analogs .

生物活性

3,5-Diamino-N-(pyridin-3-ylmethyl)benzamide is an organic compound with significant potential in medicinal chemistry and materials science. Characterized by its molecular formula and a molecular weight of 242.28 g/mol, it features a benzamide structure with two amino groups at the 3 and 5 positions on the benzene ring, along with a pyridin-3-ylmethyl group. This unique structure suggests a variety of biological activities and chemical reactivity, making it a subject of interest for further research.

The compound's reactivity can be attributed to its functional groups:

- Amino Groups : Capable of participating in nucleophilic substitution reactions.

- Amide Group : May undergo hydrolysis under acidic or basic conditions.

- Pyridine Moiety : Can act as a ligand in coordination chemistry, enhancing its interaction with biological targets.

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways or cellular signaling. Techniques such as surface plasmon resonance and isothermal titration calorimetry are suggested for quantifying these interactions to elucidate mechanisms of action.

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic applications, which may include:

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines.

- Anti-inflammatory Effects : The structural characteristics may contribute to modulating inflammatory pathways.

- Antimicrobial Properties : Its chemical structure could potentially inhibit bacterial growth.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antitumor Activity : Research has indicated that derivatives of compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines, suggesting that this compound might also possess similar properties .

- Enzyme Inhibition : A study on structurally related compounds demonstrated effective inhibition of key enzymes involved in cancer and inflammatory pathways. The binding affinity and inhibition kinetics were assessed using various biochemical assays .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-N-(pyridin-2-ylmethyl)benzamide | One amino group at position 2 | Potentially different biological activity due to position change |

| 4-Amino-N-(pyridin-4-ylmethyl)benzamide | One amino group at position 4 | May exhibit distinct pharmacological profiles |

| N-(pyridin-2-ylmethyl)-3-amino-benzamide | Single amino group at position 3 | Lacks additional amino group compared to target compound |

This comparison highlights the distinct dual amino functionality and specific positioning relative to the pyridine moiety in this compound, which may enhance its reactivity and biological profile compared to similar compounds.

常见问题

Q. What are the established synthetic routes for 3,5-diamino-N-(pyridin-3-ylmethyl)benzamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3,5-dinitrobenzoyl chloride with 3-(aminomethyl)pyridine, followed by catalytic hydrogenation to reduce nitro groups to amines . Another approach uses isatoic anhydride derivatives and 3-(aminomethyl)pyridine in refluxing dioxane with triethylamine as a base, achieving yields >90% after crystallization . Purification often employs ethyl acetate extraction and silica gel chromatography .

Q. How is the purity and structural integrity of this compound validated?

Characterization relies on:

- NMR spectroscopy (1H/13C) to confirm amine and pyridine substituents.

- HPLC (≥99% purity, as per commercial-grade specifications) .

- Mass spectrometry (LC-MS) for molecular weight verification (M.W. 242.28 g/mol) .

- X-ray crystallography for derivatives (e.g., dichlorobenzamides) to resolve bond angles and packing structures .

Q. What are its primary applications in material science?

The compound serves as a monomer in synthesizing biodegradable poly(amide-imide)s. For example, it forms linkages with N-trimellitylimido-l-amino acids, enhancing thermal stability (decomposition >300°C) and solubility in polar aprotic solvents like DMAc . Such polymers are studied for biomedical applications due to their controlled degradation profiles .

Advanced Research Questions

Q. How can synthesis efficiency be optimized to minimize byproducts like urethane or racemized intermediates?

- Use N-methylpiperidine instead of traditional bases (e.g., triethylamine) to reduce urethane formation during mixed anhydride reactions .

- Employ HATU/TEA coupling in DMF for amide bond formation, achieving >98% yield with minimal side reactions .

- Monitor reaction progress via LC-MS to identify intermediates (e.g., nitro-reduction steps) and adjust catalytic hydrogenation conditions (H₂ pressure, Pd/C catalyst loading) .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC tracking. Acidic conditions may protonate the pyridine ring, altering solubility .

- Use DFT calculations to predict protonation states and compare with experimental pKa values from potentiometric titrations.

Q. How does this compound interact in enzyme inhibition studies?

While direct data on this compound is limited, structural analogs (e.g., 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide) inhibit PI3K/AKT pathways by binding to ATP pockets via hydrogen bonding with pyridine and amide groups . Assays using recombinant kinases (IC50 determination) and cellular models (Western blot for phosphorylated targets) are recommended .

Q. What role does it play in protein-protein interaction modulation?

Derivatives functionalized with alkyne groups (e.g., 3,5-diamino-N-(prop-2-yn-1-yl)benzamide) enable click chemistry for covalent protein coupling. For instance, HATU-mediated conjugation with tert-butyl carbamate-protected carboxylates generates probes for studying ubiquitin ligase complexes .

Methodological Considerations

Q. How to address low yields in scaled-up synthesis?

- Optimize solvent systems: Replace dioxane with DMF for better solubility of aromatic intermediates .

- Implement flow chemistry to control exothermic reactions (e.g., nitro reductions) and improve heat dissipation .

Q. What techniques validate polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。